molecular formula C9H12N2O3 B13505054 ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate

ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13505054
M. Wt: 196.20 g/mol
InChI Key: OVVXVQCNOXVFDX-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile applications in various sectors, including medicine, agriculture, and industry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include trifluoromethylated pyrazole derivatives, 3,5-disubstituted pyrazoles, and other functionalized pyrazole compounds .

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The exact molecular targets and pathways involved depend on the specific application and the functional groups attached to the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate include:

Uniqueness

What sets this compound apart is its specific functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in various scientific research applications .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 5-acetyl-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5-10-11(3)8(7)6(2)12/h5H,4H2,1-3H3

InChI Key

OVVXVQCNOXVFDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C(=O)C

Origin of Product

United States

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